N1-Benzyl-N3-methyl-1,3-propanediamine
Overview
Description
N1-Benzyl-N3-methyl-1,3-propanediamine: is an organic compound with the molecular formula C11H18N2 It is a derivative of 1,3-propanediamine, where one hydrogen atom on each nitrogen is replaced by a benzyl and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N1-Benzyl-N3-methyl-1,3-propanediamine involves the reductive amination of 1,3-diaminopropane with benzaldehyde and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
N-Alkylation: Another method involves the N-alkylation of N-methyl-1,3-propanediamine with benzyl chloride under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-Benzyl-N3-methyl-1,3-propanediamine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N1-Benzyl-N3-methyl-1,3-propanediamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N1-Benzyl-N3-methyl-1,3-propanediamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The benzyl and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
N-Benzyl-1,3-propanediamine: Similar structure but lacks the methyl group on the nitrogen.
N-Methyl-1,3-propanediamine: Similar structure but lacks the benzyl group on the nitrogen.
1,3-Diaminopropane: The parent compound without any substitutions on the nitrogen atoms.
Uniqueness: N1-Benzyl-N3-methyl-1,3-propanediamine is unique due to the presence of both benzyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-benzyl-N-methylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBOBHGAXKYOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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